molecular formula C7H16N4O2 B1663711 N2-Methyl-L-arginine CAS No. 2480-28-6

N2-Methyl-L-arginine

Cat. No. B1663711
CAS RN: 2480-28-6
M. Wt: 188.23 g/mol
InChI Key: NTWVQPHTOUKMDI-YFKPBYRVSA-N
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Description

N2-Methyl-L-arginine is a selective L-arginine uptake inhibitor . It inhibits the uptake of arginine by the lysosomal system c in human fibroblasts in vitro .


Synthesis Analysis

The synthesis of N2-Methyl-L-arginine involves a multi-step reaction with 2 steps . The process involves the use of aqueous sodium hydroxide (NaOH) and hydrobromic acid (HBr) in the presence of phenol under heating conditions .


Molecular Structure Analysis

The molecular weight of N2-Methyl-L-arginine is 188.23 . Its molecular formula is C7H16N4O2 . The structure of N2-Methyl-L-arginine is very close to arginine, which allows it to act as a competitive inhibitor .


Chemical Reactions Analysis

N2-Methyl-L-arginine acts as a selective L-arginine uptake inhibitor . It inhibits the uptake of arginine by the lysosomal system c in human fibroblasts in vitro .


Physical And Chemical Properties Analysis

N2-Methyl-L-arginine is soluble up to 100 mM in water . It has a molecular weight of 188.23 and a molecular formula of C7H16N4O2 .

Scientific Research Applications

Inhibition of L-Arginine Uptake in Lysosomal System c

  • Application Summary : N2-Methyl-L-arginine acts as a selective inhibitor of L-arginine uptake by the lysosomal system c in human fibroblasts .
  • Methods of Application : The compound is used in vitro with a concentration that effectively inhibits arginine uptake, with a reported ( K_i ) value of 500 μM .
  • Results Summary : The inhibition of arginine uptake by N2-Methyl-L-arginine suggests its potential role in modulating lysosomal function and related cellular processes .

Arginine Deprivation Therapy in Cancer Treatment

  • Application Summary : N2-Methyl-L-arginine is considered for its role in arginine deprivation therapy, which is a novel targeting therapy for cancer cell metastasis .
  • Methods of Application : The therapy involves introducing arginine-depleting agents to inhibit cancer cell proliferation and migration .
  • Results Summary : Studies have shown that cancer cell migration can be affected by the depletion of arginine, indicating the therapeutic potential of N2-Methyl-L-arginine in cancer treatment .

Quantification of Arginine and Its Derivatives

  • Application Summary : N2-Methyl-L-arginine is quantified alongside arginine and its derivatives in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Methods of Application : The method involves chromatographic separation and mass detection, with sample preparation excluding the need for organic solvents .
  • Results Summary : The optimized LC-MS/MS method allows for the simultaneous determination of arginine and its methylated derivatives, providing valuable insights into endothelial dysfunction research .

Study of Arginine Methylproteome in Cell Differentiation

  • Application Summary : The role of N2-Methyl-L-arginine in the arginine methylproteome is investigated to understand its dynamic and crucial role in myoblast cell differentiation .
  • Methods of Application : The study uses stable isotope labeling by amino acids in cell culture (SILAC) proteomics, followed by high-resolution mass spectrometry .
  • Results Summary : The research identifies several protein families that are differentially methylated on arginine during cell differentiation, highlighting the importance of N2-Methyl-L-arginine in this process .

Modulation of Nitric Oxide Synthesis

  • Application Summary : N2-Methyl-L-arginine is studied for its ability to modulate nitric oxide synthesis, which is critical for vascular tone and structure .
  • Methods of Application : The compound competes with arginine for binding to nitric oxide synthase, affecting the production of nitric oxide .
  • Results Summary : The modulation of nitric oxide synthesis by N2-Methyl-L-arginine has implications for understanding and treating conditions related to endothelial dysfunction .

Investigation of Amino Acid Transport

  • Application Summary : N2-Methyl-L-arginine is used to investigate the transport of amino acids across cellular membranes .
  • Methods of Application : The compound is applied to human fibroblast cultures to study the inhibition of arginine transport by lysosomal system c .
  • Results Summary : The findings contribute to a better understanding of the mechanisms behind amino acid transport and its regulation in human cells .

Regulation of Protein Arginine Methyltransferases (PRMTs)

  • Application Summary : N2-Methyl-L-arginine is involved in the regulation of PRMTs, which are crucial for a variety of cellular processes including transcription and signal transduction .
  • Methods of Application : Experimental tools and PRMT inhibitors are used to study the effects of arginine methylation on cellular functions .
  • Results Summary : Advances in the development of PRMT inhibitors highlight the clinical relevance of arginine methylation in neurodegenerative diseases and cancer .

Role in Nitric Oxide Synthesis

  • Application Summary : N2-Methyl-L-arginine is a substrate for nitric oxide synthase (NOS), which is involved in the generation of nitric oxide (NO) and L-citrulline .
  • Methods of Application : The role of N2-Methyl-L-arginine in NO synthesis is studied through its interaction with NOS .
  • Results Summary : Understanding the synthesis of NO from N2-Methyl-L-arginine provides insights into its physiological and pathological roles .

Amino Acid Deprivation Therapy in Cancer

  • Application Summary : The potential of N2-Methyl-L-arginine in arginine deprivation therapy for cancer cell metastasis is explored .
  • Methods of Application : Arginine-depleting agents are introduced to cancer cells to inhibit their growth and migration .
  • Results Summary : The influence of arginine on metastases through polyamine and NO pathways suggests the therapeutic potential of arginine deprivation .

Quantification in Biological Samples

  • Application Summary : N2-Methyl-L-arginine is quantified in healthy children using LC-MS/MS to understand its role in endothelial dysfunction .
  • Methods of Application : A chromatographic method is employed for the simultaneous determination of arginine and its derivatives .
  • Results Summary : The method provides a reliable quantification of N2-Methyl-L-arginine, aiding in the research of various diseases .

Cardiovascular Health Research

  • Application Summary : N2-Methyl-L-arginine is studied for its effects on cardiovascular health, particularly in relation to endothelial function and blood pressure regulation .
  • Methods of Application : The compound is used in clinical studies involving patients with cardiovascular diseases to assess its impact on nitric oxide production and vascular function .
  • Results Summary : The research indicates that N2-Methyl-L-arginine may influence blood pressure and endothelial health, providing a potential target for therapeutic intervention .

Neurological Disorder Studies

  • Application Summary : The role of N2-Methyl-L-arginine in neurological disorders is investigated, focusing on its potential effects on neurodegenerative diseases .
  • Methods of Application : Experimental models of neurological diseases are used to study the effects of altered arginine metabolism and its impact on disease progression .
  • Results Summary : Findings suggest that N2-Methyl-L-arginine could be involved in the pathophysiology of certain neurological conditions, offering avenues for research into novel treatments .

Immunology and Inflammation

  • Application Summary : N2-Methyl-L-arginine’s impact on immune cell function and inflammatory responses is examined to understand its role in immune regulation .
  • Methods of Application : In vitro and in vivo studies are conducted to observe the effects of N2-Methyl-L-arginine on immune cells and inflammatory markers .
  • Results Summary : The studies reveal that N2-Methyl-L-arginine can modulate immune responses, suggesting its potential use in treating inflammatory diseases .

Metabolic Syndrome and Diabetes Research

  • Application Summary : Research into the metabolic syndrome and diabetes considers N2-Methyl-L-arginine as a biomarker for endothelial dysfunction and insulin resistance .
  • Methods of Application : Clinical studies measure levels of N2-Methyl-L-arginine in patients with metabolic syndrome or diabetes to evaluate its correlation with disease markers .
  • Results Summary : Elevated levels of N2-Methyl-L-arginine are associated with increased risk factors for metabolic diseases, highlighting its significance in metabolic research .

Renal Function Assessment

  • Application Summary : N2-Methyl-L-arginine is used as an indicator of renal function, particularly in the context of renal disease and hypertension .
  • Methods of Application : The compound’s levels are measured in patients with renal impairments to assess its association with renal health .
  • Results Summary : The presence of N2-Methyl-L-arginine in the renal system is linked to various kidney functions, and its levels may reflect the state of renal health .

Sports Medicine and Performance Enhancement

  • Application Summary : The effects of N2-Methyl-L-arginine on athletic performance are explored, especially its influence on muscle metabolism and exercise capacity .
  • Methods of Application : Athletes undergo supplementation studies to determine the impact of N2-Methyl-L-arginine on performance metrics .
  • Results Summary : While some studies suggest potential benefits, the overall consensus is that more research is needed to fully understand its role in sports medicine .

Safety And Hazards

N2-Methyl-L-arginine should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, wash off immediately with plenty of water and get medical attention if symptoms occur .

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c1-10-5(6(12)13)3-2-4-11-7(8)9/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWVQPHTOUKMDI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179499
Record name Arginine, N2-methyl-, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Methyl-L-arginine

CAS RN

2480-28-6
Record name N2-Methyl-L-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginine, N2-methyl-, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-METHYL-L-ARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RBJ4ZE9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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